Product packaging for alpha,alpha',2,3,5,6-Hexachloro-p-xylene(Cat. No.:CAS No. 1079-17-0)

alpha,alpha',2,3,5,6-Hexachloro-p-xylene

Cat. No.: B1329285
CAS No.: 1079-17-0
M. Wt: 312.8 g/mol
InChI Key: IYGDLOMSJZQSGY-UHFFFAOYSA-N
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Description

The exploration of chlorinated organic compounds has been a cornerstone of chemical research for over a century, leading to the development of a wide array of materials with diverse applications. Within this broad class, highly chlorinated xylene derivatives represent a fascinating and functionally rich subgroup.

Chlorinated aromatic compounds are organic molecules that feature one or more chlorine atoms attached to an aromatic ring system. This class of compounds is extensive, ranging from simple chlorinated benzenes to complex polychlorinated biphenyls (PCBs) and dioxins. researchgate.net Research into these compounds is driven by their diverse chemical reactivity and physical properties, which are heavily influenced by the number and position of chlorine atoms on the aromatic ring. The introduction of chlorine atoms can significantly alter the electronic properties, stability, and reactivity of the parent aromatic compound.

The study of chlorinated aromatic hydrocarbons is crucial for understanding their behavior in various chemical processes. For instance, their synthesis often involves electrophilic aromatic substitution reactions, where the aromatic ring is treated with a chlorinating agent in the presence of a catalyst. researchgate.net The regioselectivity of these reactions is a key area of investigation, as the position of the chlorine atoms can dramatically impact the properties and potential applications of the resulting molecule.

Xylene, a benzene (B151609) ring with two methyl groups, exists in three isomeric forms: ortho-, meta-, and para-xylene. These isomers are fundamental building blocks in the chemical industry. tcichemicals.com For example, p-xylene (B151628) is a primary precursor for the production of terephthalic acid, a monomer used in the manufacture of polyethylene terephthalate (PET). chemicalbook.com o-Xylene is a key component in the synthesis of phthalic anhydride, which is used to produce plasticizers. chemicalbook.com

The derivatization of xylene, particularly through chlorination, opens up new avenues in organic synthesis and material science. The methyl groups of xylene can undergo free-radical chlorination to introduce chlorine atoms, leading to the formation of chlorinated xylene derivatives. These derivatives serve as versatile intermediates for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers.

α,α',2,3,5,6-Hexachloro-p-xylene is a specific, highly chlorinated derivative of p-xylene. In this molecule, all four hydrogen atoms on the benzene ring have been substituted by chlorine atoms, and each of the two methyl groups has one of its hydrogen atoms replaced by a chlorine atom. This high degree of chlorination imparts distinct chemical and physical properties to the molecule.

This compound is a solid at room temperature and is characterized by its high molecular weight and significant chlorine content. taylorandfrancis.comlabproinc.com Its synthesis typically involves the exhaustive chlorination of p-xylene under specific reaction conditions, often utilizing a Lewis acid catalyst. google.com

One of the notable research applications of α,α',2,3,5,6-Hexachloro-p-xylene is its use as a promoter in polymerization reactions. nih.govrsc.org Studies have shown that it can act as an efficient promoter in ethylene-propylene copolymerization when used with a vanadium-based catalyst system. nih.govrsc.org Its presence in the catalytic system has been found to increase the activity of the catalyst and influence the properties of the resulting polymer. nih.gov This specific application highlights the importance of highly chlorinated xylene derivatives in the development of advanced materials.

The unique structure of α,α',2,3,5,6-Hexachloro-p-xylene, with chlorine atoms on both the aromatic ring and the methyl side chains, makes it a subject of interest for further investigation into its reactivity and potential as a precursor for novel chemical entities.

Physicochemical Properties of α,α',2,3,5,6-Hexachloro-p-xylene

Property Value
Molecular Formula C₈H₄Cl₆ taylorandfrancis.comscbt.comcymitquimica.com
Molecular Weight 312.82 g/mol taylorandfrancis.comscbt.com
Appearance White to light yellow powder or crystals taylorandfrancis.comcymitquimica.com
Melting Point 181 °C labproinc.com
Boiling Point 345.0 ± 0.0 °C (Predicted) echemi.com
Density 1.88 g/cm³ echemi.com
Flash Point 177.3 °C echemi.com
Refractive Index 1.594 echemi.com
Purity >98.0% (GC) taylorandfrancis.comcymitquimica.com
CAS Number 1079-17-0 taylorandfrancis.comscbt.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4Cl6 B1329285 alpha,alpha',2,3,5,6-Hexachloro-p-xylene CAS No. 1079-17-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,4,5-tetrachloro-3,6-bis(chloromethyl)benzene
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InChI

InChI=1S/C8H4Cl6/c9-1-3-5(11)7(13)4(2-10)8(14)6(3)12/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYGDLOMSJZQSGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=C(C(=C1Cl)Cl)CCl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40148319
Record name alpha,alpha',2,3,5,6-Hexachloro-4-xylene
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Molecular Weight

312.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1079-17-0
Record name 1,2,4,5-Tetrachloro-3,6-bis(chloromethyl)benzene
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Record name alpha,alpha',2,3,5,6-Hexachloro-4-xylene
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Record name alpha,alpha',2,3,5,6-Hexachloro-4-xylene
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Record name Alpha,alpha',2,3,5,6-hexachloro-4-xylene
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Record name α,α′,2,3,5,6-Hexachloro-p-xylene
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Synthetic Methodologies and Advanced Reaction Chemistry of α,α ,2,3,5,6 Hexachloro P Xylene

Strategies for Regioselective Chlorination of Xylenes (B1142099)

Achieving the specific substitution pattern of α,α',2,3,5,6-Hexachloro-p-xylene requires a mastery of chlorination techniques that can selectively target either the aromatic nucleus or the benzylic positions of the methyl groups. The reaction conditions and catalysts employed are critical in directing the chlorination to the desired positions.

Electrophilic Aromatic Substitution Approaches

Electrophilic aromatic substitution (SEAr) is the primary method for introducing chlorine atoms onto the benzene (B151609) ring of p-xylene (B151628). This reaction typically involves the use of a chlorinating agent and a catalyst that generates a potent electrophile.

Lewis Acid Catalysis : The chlorination of p-xylene's aromatic ring is effectively catalyzed by Lewis acids such as ferric chloride (FeCl₃) and aluminum chloride (AlCl₃). These catalysts polarize the chlorine molecule (Cl₂), creating a strong electrophile (Cl⁺) that can attack the electron-rich aromatic ring. The reaction proceeds sequentially, substituting the four available hydrogens on the p-xylene ring to form 2,3,5,6-tetrachloro-p-xylene as an intermediate. google.com

Organocatalysis : Modern synthetic methods have explored the use of organocatalysts to fine-tune the reactivity of chlorinating agents like sulfuryl chloride (SO₂Cl₂). For instance, acetonitrile (B52724) has been shown to activate SO₂Cl₂ effectively, enabling the chlorination of p-xylene in high yields. These catalyst-tuned approaches offer pathways for selective chlorination under milder conditions.

Side-Chain Chlorination Techniques

Chlorination of the methyl groups (side chains) of xylene occurs via a free-radical mechanism, which is distinct from the electrophilic substitution on the ring. These reactions are typically initiated by heat or ultraviolet (UV) light. google.comwikipedia.org

Photochemical Chlorination : The application of UV light initiates the homolytic cleavage of chlorine molecules into chlorine radicals (Cl•). wikipedia.org These radicals then abstract hydrogen atoms from the methyl groups of p-xylene, leading to the formation of benzylic radicals. Subsequent reaction with Cl₂ yields the chlorinated side-chain product and regenerates a chlorine radical, propagating the chain reaction. wikipedia.orgacs.org This method can be used to convert 2,3,5,6-tetrachloro-p-xylene into the final hexachloro product. google.com

Inhibiting Ring Chlorination : A significant challenge during side-chain chlorination is the prevention of competing electrophilic aromatic substitution, especially if trace amounts of metal ion catalysts (like iron) are present. It has been found that phosphorus chlorides, such as phosphorus trichloride (PCl₃), can sequester these metal ions, effectively suppressing their catalytic activity for ring substitution and allowing for selective side-chain chlorination. google.com

Alternative Reagents : Organic halogenating agents like N-chlorosuccinimide (NCS) can also be used for side-chain chlorination, often providing more controlled reactions under milder conditions compared to using chlorine gas. mdpi.com

Electrochemical Methods : Research has also been conducted on the electrochemical chlorination of p-xylene's side chains, presenting an alternative approach to traditional methods.

Synthesis of α,α',2,3,5,6-Hexachloro-p-xylene and Related Highly Chlorinated Xylenes

The synthesis of α,α',2,3,5,6-Hexachloro-p-xylene can be accomplished through either direct, single-vessel processes or more traditional multi-step sequences that involve the isolation of intermediates.

Direct Synthetic Routes

Efficient, one-pot synthetic routes have been developed to produce α,α',2,3,5,6-Hexachloro-p-xylene directly from p-xylene without the need to isolate intermediate products. This approach offers significant advantages for commercial-scale production by reducing handling and processing time. google.com

A key process involves admixing p-xylene with a solvent like perchloroethylene and a Lewis acid catalyst, typically ferric chloride (FeCl₃). google.com Gaseous chlorine is then introduced incrementally over an extended period (10 to 20 hours) while controlling the reaction temperature. The reaction is strategically staged by first maintaining a lower temperature (e.g., 75-85°C) to favor the exhaustive chlorination of the aromatic ring, followed by an increase in temperature (e.g., 100-120°C) to promote the chlorination of the side chains. google.com This method is notable because the Lewis acid, typically a catalyst for ring substitution, also facilitates the complete chlorination of the side chains at higher temperatures, yielding the desired hexachloro product with high purity (>99%). google.com A molar excess of chlorine is required to drive the reaction to completion. google.com

ParameterConditionReference
Starting Materialp-Xylene google.com
CatalystFerric chloride (FeCl₃) google.com
SolventPerchloroethylene google.com
Chlorinating AgentChlorine (gas) google.com
Temperature (Ring Chlorination)~75-85°C google.com
Temperature (Side-Chain Chlorination)~100-120°C google.com
Yield~87% (isolated product) google.com

Multi-step Synthesis via Protected Intermediates

The historical approach to synthesizing α,α',2,3,5,6-Hexachloro-p-xylene involves a two-step process with the isolation of the ring-chlorinated intermediate. google.com

Ring Chlorination : In the first step, p-xylene is exhaustively chlorinated on the aromatic ring using a Lewis acid catalyst to produce 2,3,5,6-tetrachloro-p-xylene. This intermediate is then isolated from the reaction mixture.

Side-Chain Chlorination : The isolated 2,3,5,6-tetrachloro-p-xylene is subjected to a separate reaction for the chlorination of the methyl groups. This step is typically a free-radical chlorination, carried out in the presence of UV light. google.com

While this method provides a satisfactory product, the necessity of isolating, filtering, and recharging the intermediate makes it less efficient for commercial operations compared to the direct, one-pot synthesis. google.com

Derivatization and Further Chemical Transformations of α,α',2,3,5,6-Hexachloro-p-xylene

α,α',2,3,5,6-Hexachloro-p-xylene is a versatile chemical intermediate that can undergo further transformations to produce other valuable compounds. The chlorine atoms, particularly those in the benzylic positions (α,α'), are reactive and can be substituted.

One significant application is in the synthesis of α,α,α',α'-Tetrafluoro-p-xylylene dichloride (TFPX-dichloride), a precursor for parylene polymers. In this process, α,α',2,3,5,6-Hexachloro-p-xylene is reacted with anhydrous hydrogen fluoride (HF) in an inert organic solvent such as 1,2-dichloroethane. google.com This reaction results in the selective exchange of the four benzylic chlorine atoms for fluorine, yielding TFPX-dichloride in high purity. The reaction is highly specific and proceeds under mild conditions. google.com

ReactantReagentProductReference
α,α',2,3,5,6-Hexachloro-p-xyleneAnhydrous HFα,α,α',α'-Tetrafluoro-p-xylylene dichloride google.com

This transformation highlights the utility of α,α',2,3,5,6-Hexachloro-p-xylene as a starting material for fluorinated aromatic compounds used in the production of high-performance polymers. google.com

Reactions Involving Halogen Exchange

A notable halogen exchange reaction involving α,α',2,3,5,6-hexachloro-p-xylene is its fluorination using anhydrous hydrogen fluoride (HF). This reaction is a key step in the synthesis of 1,2,4,5-tetrachloro-3,6-bis(trifluoromethyl)benzene, a compound of interest in the preparation of specialized polymers. The reaction proceeds by substituting the chlorine atoms on the benzylic carbons with fluorine atoms.

The process is typically carried out in an inert organic solvent that is substantially immiscible with HF, such as 1,2-dichloroethane. The reaction can be conducted at temperatures ranging from approximately 10°C to 30°C and may be allowed to proceed for 10 to 48 hours. The use of a catalyst, such as antimony pentachloride (SbCl₅), can facilitate the exchange. In a typical procedure, α,α',2,3,5,6-hexachloro-p-xylene is reacted with anhydrous HF in the chosen solvent to yield the difluorinated product.

ReactantReagentCatalyst (optional)SolventProduct
α,α',2,3,5,6-Hexachloro-p-xyleneAnhydrous HFSbCl₅1,2-dichloroethane1,2,4,5-Tetrachloro-3,6-bis(trifluoromethyl)benzene

Nucleophilic Substitution Reactions on Aliphatic Halide Moieties

The benzylic chloride moieties in α,α',2,3,5,6-hexachloro-p-xylene are susceptible to nucleophilic substitution reactions. These reactions involve the displacement of the chloride ion by a nucleophile, allowing for the introduction of various functional groups onto the benzylic positions. A representative reaction is the substitution with cyanide ions (CN⁻) to form dinitrile compounds.

This type of reaction is typically carried out by treating the hexachloro-p-xylene derivative with a cyanide salt, such as potassium cyanide (KCN), in a suitable solvent like acetonitrile. The reaction proceeds via an Sₙ2 mechanism, where the cyanide nucleophile attacks the electrophilic benzylic carbon, leading to the displacement of the chloride. The resulting dinitrile can be a valuable intermediate for the synthesis of other organic compounds, such as dicarboxylic acids or diamines, through further transformations of the nitrile groups.

ReactantNucleophileSolventProduct
α,α',2,3,5,6-Hexachloro-p-xyleneKCNAcetonitrile2,2'-(1,2,4,5-Tetrachloro-3,6-phenylene)diacetonitrile

Reactions on the Chlorinated Aromatic Ring

The heavily chlorinated aromatic ring of α,α',2,3,5,6-hexachloro-p-xylene is generally deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing nature of the chlorine atoms. However, under forcing conditions, electrophilic substitution can be achieved. One such example is the nitration of a closely related compound, 1,2,4,5-tetrachlorobenzene.

The nitration of 1,2,4,5-tetrachlorobenzene with a mixture of nitric acid and sulfuric acid (mixed acid) at elevated temperatures yields 1,2,4,5-tetrachloro-3-nitrobenzene. nih.gov This reaction demonstrates that despite the deactivating effect of the chlorine substituents, a powerful electrophile like the nitronium ion (NO₂⁺) can attack the aromatic ring. Given the structural similarity, it is plausible that α,α',2,3,5,6-hexachloro-p-xylene could undergo a similar reaction on its aromatic ring, although the additional steric hindrance from the chloromethyl groups might influence the reaction conditions and regioselectivity.

ReactantReagentsProduct
1,2,4,5-TetrachlorobenzeneHNO₃ / H₂SO₄ (mixed acid)1,2,4,5-Tetrachloro-3-nitrobenzene

Advanced Analytical Techniques for Characterization and Quantification of α,α ,2,3,5,6 Hexachloro P Xylene

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the structural elucidation of α,α',2,3,5,6-hexachloro-p-xylene, providing detailed information about its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. For α,α',2,3,5,6-hexachloro-p-xylene, both ¹H NMR and ¹³C NMR provide critical data for its characterization. Due to the symmetrical nature of the molecule, a relatively simple spectrum is expected.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show a single signal. The four protons on the benzylic carbons (-CH₂Cl) are chemically equivalent due to the symmetry of the molecule. This signal would likely appear as a singlet, and its chemical shift would be downfield from that of the methyl protons in unsubstituted p-xylene (B151628), owing to the deshielding effect of the adjacent chlorine atoms.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is also expected to be simple. Due to the molecule's symmetry, only three distinct carbon signals are predicted: one for the two equivalent benzylic carbons (-CH₂Cl), one for the four equivalent chlorine-substituted aromatic carbons, and one for the two equivalent aromatic carbons bonded to the -CH₂Cl groups.

Predicted NMR Data for α,α',2,3,5,6-Hexachloro-p-xylene

Nucleus Predicted Chemical Shift (ppm) Multiplicity Assignment
¹H ~4.5 - 5.0 Singlet -CH₂Cl
¹³C ~40 - 50 - -CH₂Cl
¹³C ~130 - 140 - Aromatic C-Cl

Infrared (IR) and Raman Spectroscopy

IR Spectroscopy: The IR spectrum of α,α',2,3,5,6-hexachloro-p-xylene is expected to exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds. Key expected absorptions include C-H stretching and bending vibrations from the -CH₂Cl groups, C-Cl stretching vibrations, and C=C stretching vibrations within the aromatic ring. The presence of multiple chlorine atoms on the benzene (B151609) ring will influence the position and intensity of these bands.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Due to the molecule's centrosymmetric nature, some vibrational modes that are inactive in the IR spectrum may be active in the Raman spectrum, and vice versa (the rule of mutual exclusion). Strong Raman signals are anticipated for the symmetric vibrations of the substituted benzene ring.

Predicted Vibrational Spectroscopy Data for α,α',2,3,5,6-Hexachloro-p-xylene

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Aromatic C-H Stretch 3000-3100 3000-3100
Aliphatic C-H Stretch 2850-3000 2850-3000
Aromatic C=C Stretch 1450-1600 1450-1600
CH₂ Bending 1400-1450 1400-1450

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. For α,α',2,3,5,6-hexachloro-p-xylene, electron ionization (EI) would likely be employed.

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₈H₄Cl₆). Due to the presence of multiple chlorine atoms, a characteristic isotopic pattern would be observed for the molecular ion and its fragments, arising from the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Common fragmentation pathways would likely involve the loss of chlorine atoms and the cleavage of the benzylic C-C bond, leading to the formation of various fragment ions.

Predicted Mass Spectrometry Fragmentation for α,α',2,3,5,6-Hexachloro-p-xylene

m/z Value Possible Fragment Interpretation
310 (isotope pattern) [C₈H₄Cl₆]⁺ Molecular Ion (M⁺)
275 (isotope pattern) [C₈H₄Cl₅]⁺ Loss of a Cl radical
240 (isotope pattern) [C₈H₄Cl₄]⁺ Loss of two Cl radicals

Chromatographic Separation and Detection Methodologies

Chromatographic techniques are essential for separating α,α',2,3,5,6-hexachloro-p-xylene from complex mixtures and for its quantification.

Gas Chromatography (GC) Coupled with Selective Detectors

Gas chromatography (GC) is the premier analytical technique for the separation and analysis of volatile and semi-volatile organic compounds like α,α',2,3,5,6-hexachloro-p-xylene. The choice of stationary phase and detector is critical for achieving good resolution and sensitivity.

A non-polar or semi-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5), would be suitable for the separation. Given the high degree of chlorination, an Electron Capture Detector (ECD) would be an excellent choice for detection, as it is highly sensitive to halogenated compounds. Alternatively, a mass spectrometer (GC-MS) could be used as a detector, providing both quantification and structural confirmation.

High-Performance Liquid Chromatography (HPLC) in Research Contexts

While GC is generally preferred for compounds of this nature, High-Performance Liquid Chromatography (HPLC) can also be utilized, particularly in research settings for specific applications. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, could potentially separate α,α',2,3,5,6-hexachloro-p-xylene from other components. Detection would typically be achieved using a UV detector, as the aromatic ring will absorb UV light. However, achieving baseline separation from other closely related chlorinated xylenes (B1142099) could be challenging.

Hyphenated Techniques for Structural Elucidation (e.g., GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for the separation, identification, and structural elucidation of volatile and semi-volatile organic compounds like α,α',2,3,5,6-Hexachloro-p-xylene. This powerful hyphenated method combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry.

Upon eluting from the GC column, the separated α,α',2,3,5,6-Hexachloro-p-xylene molecules enter the mass spectrometer's ion source. Here, they are typically subjected to electron ionization (EI), where a high-energy electron beam bombards the molecules. This process removes an electron, creating a positively charged molecular ion (M⁺•). The molecular ion's mass-to-charge ratio (m/z) provides the molecular weight of the compound. For α,α',2,3,5,6-Hexachloro-p-xylene (C₈H₄Cl₆), the theoretical monoisotopic mass is approximately 311.84 g/mol .

The energy imparted during electron ionization is often sufficient to cause the molecular ion to fragment in a predictable and reproducible manner. This fragmentation pattern is a chemical fingerprint that is highly characteristic of the molecule's structure. The analysis of these fragment ions is the key to structural elucidation.

Due to the scarcity of publicly available mass spectral data for α,α',2,3,5,6-Hexachloro-p-xylene (CAS Number: 1079-17-0), the mass spectrum of a closely related isomer, α,α,α,α',α',α'-Hexachloro-p-xylene (CAS Number: 68-36-0), can be examined to infer likely fragmentation pathways. Isomers often exhibit similar fragmentation patterns, providing valuable insights. The mass spectrum of α,α,α,α',α',α'-Hexachloro-p-xylene shows characteristic clusters of peaks due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl).

Table 1: Prominent Mass Spectral Peaks for an Isomer of Hexachloro-p-xylene (α,α,α,α',α',α'-Hexachloro-p-xylene)

m/z (Mass-to-Charge Ratio) Relative Intensity (%) Plausible Fragment Ion
242100[C₈H₄Cl₄]⁺
24079[C₈H₄Cl₄]⁺ (Isotopic Peak)
17051[C₈H₄Cl₂]⁺
24448[C₈H₄Cl₄]⁺ (Isotopic Peak)

The fragmentation of α,α',2,3,5,6-Hexachloro-p-xylene is expected to proceed through the loss of chlorine atoms and chloromethyl groups. The stability of the resulting carbocations and the aromatic ring influences the observed fragmentation pattern. The interpretation of the isotopic patterns is crucial for confirming the number of chlorine atoms in a given fragment.

Table 2: Theoretical Isotopic Distribution for Fragments of C₈H₄Cl₆

Fragment Number of Chlorine Atoms Expected Isotopic Pattern (Relative Intensity)
[M]⁺6A characteristic cluster of peaks reflecting the presence of six chlorine atoms.
[M-Cl]⁺5A distinct isotopic pattern for a five-chlorine fragment.
[M-CH₂Cl]⁺5An isotopic pattern similar to the [M-Cl]⁺ fragment.
[M-2Cl]⁺4A prominent isotopic cluster for a four-chlorine fragment.

By meticulously analyzing the retention time, the molecular ion, and the fragmentation pattern, GC-MS provides a high degree of confidence in the identification and structural confirmation of α,α',2,3,5,6-Hexachloro-p-xylene, even in complex matrices. The quantitative analysis is typically achieved by integrating the peak area of a specific ion (quantitation ion) and comparing it to the response of a known concentration of a standard.

Environmental Behavior and Degradation Pathways of Highly Chlorinated Aromatic Hydrocarbons, Including Xylene Analogs

Abiotic Transformation Processes

Abiotic transformation processes are critical in determining the initial breakdown of persistent organic pollutants in the environment. For highly chlorinated compounds like alpha,alpha',2,3,5,6-Hexachloro-p-xylene, photodegradation and, to a lesser extent, hydrolysis are the primary abiotic degradation routes.

Photodegradation, or the breakdown of compounds by light, is a significant pathway for the transformation of aromatic hydrocarbons in the atmosphere and surface waters. The absorption of ultraviolet (UV) radiation can lead to the cleavage of carbon-chlorine (C-Cl) bonds, initiating a cascade of degradation reactions. For highly chlorinated xylenes (B1142099), this process can proceed through several mechanisms:

Direct Photolysis: This involves the direct absorption of a photon by the molecule, leading to an excited state that can then undergo bond cleavage. The C-Cl bonds are generally the most susceptible to photolytic cleavage.

Indirect Photolysis: This process is mediated by other light-absorbing substances in the environment, such as humic acids or nitrates, which can transfer energy to the chlorinated xylene molecule or generate reactive oxygen species (e.g., hydroxyl radicals) that then attack the compound.

Research on the photodegradation of chlorinated aromatic compounds suggests that the rate and products of degradation are influenced by factors such as the wavelength of light, the presence of photosensitizers, and the environmental matrix (e.g., water, soil, air). The degradation of less chlorinated xylenes is known to be dominated by photooxidation by hydroxyl radicals in the troposphere. cdc.gov While specific data for this compound is scarce, it is expected that photodegradation would lead to the stepwise removal of chlorine atoms, forming less chlorinated intermediates.

Table 1: Potential Photodegradation Intermediates of Highly Chlorinated Xylenes

Parent Compound Potential Intermediates Potential End Products
This compoundPentachloro-p-xylene isomers, Tetrachloro-p-xylene isomersChlorinated benzoic acids, Carbon dioxide

This table is illustrative and based on general principles of photodegradation of chlorinated aromatic compounds.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For many chlorinated aliphatic hydrocarbons, hydrolysis can be a significant degradation pathway. eurochlor.org However, aromatic C-Cl bonds are generally resistant to hydrolysis under typical environmental conditions. cdc.gov The presence of multiple chlorine atoms on the benzene (B151609) ring of this compound is expected to further decrease its susceptibility to hydrolysis.

Other chemical degradation routes, such as oxidation by other environmental oxidants (e.g., ozone), may play a minor role in the transformation of this compound, particularly in the atmosphere. However, like hydrolysis, the high stability of the chlorinated aromatic ring makes it resistant to such attacks.

Biogeochemical Cycling and Biotransformation

The fate of persistent organic pollutants is intricately linked to biogeochemical cycles, with microorganisms playing a crucial role in their transformation and degradation. Biotransformation is the metabolic conversion of substances by living organisms. mhmedical.comnih.gov

Microbial degradation of highly chlorinated compounds can occur under both aerobic and anaerobic conditions, although anaerobic pathways are often more effective for highly chlorinated molecules.

Anaerobic Reductive Dechlorination: This is a key process for the breakdown of highly chlorinated aromatic compounds. epa.gov In the absence of oxygen, certain anaerobic bacteria can use chlorinated compounds as electron acceptors, replacing a chlorine atom with a hydrogen atom. eurochlor.orgepa.gov This process, also known as halorespiration, is often the initial and rate-limiting step in the degradation of compounds like hexachlorobenzene. wur.nl It is plausible that this compound could undergo a similar stepwise dechlorination, leading to the formation of less chlorinated xylene isomers.

Aerobic Degradation: Aerobic microorganisms are generally more effective at degrading less chlorinated or non-chlorinated aromatic hydrocarbons. nih.gov The initial step in the aerobic degradation of xylenes typically involves the oxidation of a methyl group or the aromatic ring by monooxygenase or dioxygenase enzymes. koreascience.kr However, the high number of chlorine atoms in this compound likely hinders the action of these enzymes, making aerobic degradation a less probable initial pathway. It may become more significant after partial dechlorination has occurred.

Specific groups of anaerobic bacteria have been identified as being responsible for the reductive dechlorination of chlorinated aromatic compounds. These include members of the phyla Chloroflexi (e.g., Dehalococcoides), Firmicutes (e.g., Desulfitobacterium, Dehalobacter), and Proteobacteria. For instance, Dehalococcoides species are known for their ability to dechlorinate chlorinated benzenes and phenols. wur.nl

While no studies have specifically identified microorganisms capable of degrading this compound, it is hypothesized that consortia of anaerobic bacteria would be required for its complete breakdown. This would likely involve a syntrophic relationship where the products of one organism's metabolism serve as the substrate for another.

Table 2: Genera of Bacteria Implicated in the Dechlorination of Chlorinated Aromatic Compounds

Bacterial Genus Type of Dechlorination Examples of Substrates
DehalococcoidesReductive DechlorinationChlorinated benzenes, Polychlorinated biphenyls (PCBs)
DesulfitobacteriumReductive DechlorinationChlorophenols, Chlorinated benzoates
DehalobacterReductive DechlorinationChlorinated ethenes, Chlorinated ethanes
PseudomonasAerobic DegradationXylene, Toluene
AcidovoraxAerobic Degradationp-Xylene (B151628)

This table provides examples of bacterial genera and their known activities on related compounds, as specific data for this compound is not available.

Environmental Persistence and Distribution Modeling

The environmental persistence of a chemical is its ability to resist degradation. Due to its chemical structure, this compound is expected to be highly persistent in the environment. Its low water solubility and high octanol-water partition coefficient (log Kow) suggest that it will strongly adsorb to soil and sediment particles, reducing its bioavailability for microbial degradation and increasing its residence time in these compartments. nih.gov

Environmental distribution models, such as fugacity models, can be used to predict the partitioning of chemicals between different environmental compartments (air, water, soil, sediment). For a compound like this compound, these models would likely predict a high affinity for soil and sediment. epa.gov Releases to the atmosphere would likely result in long-range transport and deposition in remote areas. The distribution of other polycyclic aromatic hydrocarbons (PAHs) and polychlorinated biphenyls (PCBs) in the environment has been extensively studied and modeled, providing a framework for understanding the potential fate of highly chlorinated xylenes. researchgate.netresearchgate.net

Table 3: Predicted Environmental Distribution of a Highly Chlorinated Aromatic Hydrocarbon

Environmental Compartment Predicted Percentage of Distribution Governing Factors
SoilHighHigh Log Kow, Low water solubility
SedimentHighHigh Log Kow, Low water solubility
WaterLowLow water solubility, Volatilization
AirVariable (transport)Vapor pressure, Atmospheric conditions

This table is a generalized prediction based on the physicochemical properties of similar compounds.

Mechanistic Studies and Applications in Polymer and Materials Science for α,α ,2,3,5,6 Hexachloro P Xylene

Catalytic Promotion in Polymerization Processes

Research has explored the use of α,α',2,3,5,6-Hexachloro-p-xylene as a promoter in conjunction with titanium-magnesium catalysts for olefin polymerization. Its primary function is to enhance the catalytic activity and modify the properties of the resulting polyolefins.

Influence on Ziegler-Natta Catalysis for Polyolefin Synthesis

α,α',2,3,5,6-Hexachloro-p-xylene has been identified as an effective promoter for titanium-magnesium Ziegler-Natta catalysts (TMCs) in both the homopolymerization of ethylene (B1197577) and its copolymerization with 1-hexene (B165129). mdpi.com The addition of HCPX to the TiCl4·MgCl2/TIBA (triisobutylaluminium) catalytic system has been shown to significantly increase the catalyst's activity. mdpi.com The mode of action for promoters with labile chlorine atoms, such as HCPX, is thought to involve the regeneration or reactivation of less active catalytic sites. mdpi.com

The modification of the titanium-magnesium catalyst with HCPX leads to a notable increase in the yield of polyethylene. mdpi.com Studies have determined that the maximum catalytic activity is achieved when the molar ratio of HCPX to titanium is 1. mdpi.com This enhancement in activity is a key finding for the potential industrial-scale production of polyolefins. mdpi.com

Kinetic Studies of Polymerization in the Presence of the Compound

The presence of α,α',2,3,5,6-Hexachloro-p-xylene has a pronounced effect on the kinetics of ethylene polymerization. When used as a promoter, it can increase the activity of the titanium-magnesium catalyst by a factor of two to four in homopolymerization and 1.2 to 2.0-fold in copolymerization with 1-hexene. mdpi.com

The addition of an α-olefin like 1-hexene to the polymerization system in the presence of the HCPX-modified catalyst also influences the reaction kinetics, generally leading to an increased yield of the copolymer compared to the homopolymer. mdpi.com

Table 1: Effect of α,α',2,3,5,6-Hexachloro-p-xylene on the Activity of a Titanium-Magnesium Catalyst during Ethylene Homopolymerization mdpi.com

ExperimentPromoterPromoter/Ti Molar RatioPolymerization Time (min)Polymer Yield ( kg/mol Ti·h)
1None060180
2HCPX160350

Note: The data presented is derived from experimental findings and illustrates the significant increase in polymer yield with the addition of HCPX.

Impact on Polymer Molecular Characteristics and Composition

The use of α,α',2,3,5,6-Hexachloro-p-xylene as a promoter also affects the molecular characteristics of the resulting polymers. While it boosts catalytic activity, it has been observed to reduce the incorporation of 1-hexene into the copolymer chain. mdpi.com This suggests that the modified catalyst alters the relative probabilities of monomer insertion. mdpi.com

Despite the reduced comonomer incorporation, the distribution of the comonomers within the polymer chain remains statistical, as indicated by the product of the copolymerization constants being close to unity. mdpi.com The modification with HCPX is believed to shift the concentration of less active sites, which have a higher copolymerization ability, towards more active sites with a lower copolymerization ability. mdpi.com This results in a polymer with a higher yield and potentially higher crystallinity. mdpi.com Furthermore, 1-hexene acts as a regulator of the polymer's molecular weight in these systems. mdpi.com

Table 2: Influence of α,α',2,3,5,6-Hexachloro-p-xylene on Ethylene/1-Hexene Copolymerization mdpi.com

ExperimentPromoter1-Hexene Concentration (mol/L)Copolymer Yield ( kg/mol Ti·h)1-Hexene in Copolymer (mol %)
1None0.164402.5
2HCPX0.165201.8

Quantum-Chemical and Computational Investigations of Chlorinated Xylylene Reactivity

Molecular Structure and Conformation Analysis

Based on available scientific literature, specific quantum-chemical and computational studies detailing the molecular structure and conformational analysis of α,α',2,3,5,6-Hexachloro-p-xylene could not be identified.

Reaction Energetics and Pathways for Polymerization

Detailed computational investigations into the reaction energetics and specific pathways for the polymerization involving α,α',2,3,5,6-Hexachloro-p-xylene are not present in the currently accessible body of scientific research.

Electronic Structure and Reactivity Descriptors

The electronic structure and reactivity of α,α',2,3,5,6-hexachloro-p-xylene can be elucidated through computational chemistry, which provides valuable insights into the molecule's behavior in chemical reactions. By employing methods like Density Functional Theory (DFT), it is possible to calculate a range of electronic properties that act as descriptors for the molecule's reactivity. These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the distribution of electron density, often analyzed through Mulliken population analysis.

Key Concepts in Electronic Structure and Reactivity

HOMO and LUMO Energies: The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. A higher HOMO energy indicates a greater tendency to donate electrons. The LUMO is the innermost orbital without electrons and relates to the molecule's ability to accept electrons. A lower LUMO energy suggests a greater propensity for accepting electrons. schrodinger.com The energies of these frontier molecular orbitals are crucial in predicting the reactivity of a molecule, as they are the primary orbitals involved in chemical bond formation. youtube.com

HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO is a significant indicator of a molecule's kinetic stability and chemical reactivity. schrodinger.com A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. youtube.com Conversely, a small HOMO-LUMO gap suggests that the molecule is more reactive. wuxiapptec.com This energy gap can also provide information about the wavelengths of light a compound will absorb. schrodinger.com

Mulliken Population Analysis: This method provides a way to estimate the partial atomic charges within a molecule from computational chemistry calculations. wikipedia.org The distribution of these charges can reveal the electrophilic and nucleophilic sites in the molecule, offering insights into its reactive behavior.

Influence of Halogenation on p-Xylene (B151628) Derivatives

Studies on halogen-substituted p-xylenes have shown that the introduction of halogens significantly alters the electronic properties of the parent molecule. For instance, a comparative study on p-xylene (PX), 3,6-difluoro-p-xylene (DFPX), 3,6-dichloro-p-xylene (DCPX), and 3,6-dibromo-p-xylene (DBPX) using DFT calculations revealed a clear trend in their chemical reactivity and stability based on their HOMO and LUMO values. nih.gov The study found that moving from the dibromo to the dichloro and then to the difluoro derivative, and finally to p-xylene, resulted in increasing stability and decreasing reactivity. nih.gov This suggests that the halogen substitutions make the p-xylene molecule a better electron acceptor (more electrophilic). nih.gov

The following interactive table summarizes the calculated electronic properties for this series of compounds.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
p-xylene (PX)-5.87-0.825.05
3,6-difluoro-p-xylene (DFPX)-6.23-1.254.98
3,6-dichloro-p-xylene (DCPX)-6.45-1.744.71
3,6-dibromo-p-xylene (DBPX)-6.51-1.934.58

Data derived from theoretical studies on p-xylene and its halogenated derivatives. nih.gov

Based on these trends, it can be inferred that the extensive chlorination in α,α',2,3,5,6-hexachloro-p-xylene would lead to a further lowering of both the HOMO and LUMO energy levels, likely resulting in a smaller HOMO-LUMO gap compared to less chlorinated xylenes (B1142099). The presence of six chlorine atoms, which are highly electronegative, would withdraw significant electron density from the aromatic ring and the methyl groups. This would make the molecule a potent electrophile, susceptible to nucleophilic attack.

The distribution of Mulliken charges would likely show a significant positive charge on the carbon atoms bonded to the chlorine atoms, making them primary sites for nucleophilic reactions. The carbon atoms of the aromatic ring would also experience a decrease in electron density due to the inductive effect of the chlorine atoms.

Emerging Research Directions and Future Perspectives on α,α ,2,3,5,6 Hexachloro P Xylene

Novel Synthetic Routes and Sustainable Chemistry Approaches

The traditional synthesis of chlorinated aromatics often involves bulk chlorine gas and Lewis acid catalysts, which present handling risks and generate hazardous waste streams. Emerging research is exploring greener alternatives aimed at improving safety, reducing environmental impact, and increasing efficiency. These approaches, while not all yet specifically optimized for α,α',2,3,5,6-hexachloro-p-xylene, represent the forefront of sustainable chlorination chemistry.

Key sustainable strategies include:

Aqueous Media Reactions : Replacing volatile organic solvents with water is a primary goal of green chemistry. isca.me Methodologies using N-Chlorosuccinimide (NCS) or sodium chlorate (B79027) (NaClO3) with hydrochloric acid in aqueous media have shown success for chlorinating various arenes. isca.mejalsnet.com These systems are efficient, solvent-free, and easier to handle. isca.mejalsnet.com

In Situ Oxidant Generation : The combination of a chloride source like HCl with a clean oxidant such as hydrogen peroxide (H2O2) can generate the active chlorinating species in situ. nih.gov This approach, inspired by haloperoxidase enzymes, avoids the direct use of hazardous chlorine gas. nih.gov Catalysis with novel materials like Fe-Ba binary oxides can enhance the efficiency of this process. nih.gov

Solid Acid Catalysts : Replacing corrosive liquid acids with solid catalysts, such as zeolites, offers significant advantages, including easier separation, catalyst recyclability, and potential for use in continuous flow reactors. researchgate.net Trichloroisocyanuric acid (TCCA) has been effectively used as a chlorine source in conjunction with solid acid catalysts for chlorinating deactivated aromatic rings. researchgate.net

Electrochemical Synthesis : Electrochemical methods provide a high degree of control over reaction conditions and can generate the chlorinating agent on demand from a simple chloride source. This technique can minimize waste and improve safety by avoiding the storage and handling of bulk chlorine. acs.org

Table 1: Comparison of Conventional and Sustainable Chlorination Approaches
ApproachChlorine SourceCatalyst/MediumKey Advantages
ConventionalCl₂ GasLewis Acids (e.g., FeCl₃) in Organic SolventEstablished, high reactivity
Aqueous Oxidative ChlorinationHCl / NaClOxidants (H₂O₂, NaClO₃) in WaterEliminates organic solvents, milder conditions. jalsnet.com
Solid-State ReagentsTCCA, NCSSolid Acid Catalysts (Zeolites)Recyclable catalyst, suitable for flow chemistry. researchgate.net
ElectrochemicalChloride Salts (e.g., from HCl)Electrode-mediatedHigh control, on-demand reagent generation. acs.org

Advanced Spectroscopic and In Situ Characterization

Precise characterization of α,α',2,3,5,6-hexachloro-p-xylene is essential for quality control, reaction monitoring, and environmental analysis. While standard techniques provide foundational data, advanced and in situ methods offer deeper insights into its structure and behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR of α,α',2,3,5,6-hexachloro-p-xylene is expected to show two signals due to the molecule's symmetry: one for the two equivalent benzylic protons (-CHCl-) and one for the two equivalent aromatic ring protons. ¹³C NMR provides more detailed structural information, with distinct signals for the benzylic carbons, the chlorine-substituted aromatic carbons, and the carbons bearing the -CHCl- groups. chemicalbook.com

Infrared (IR) Spectroscopy : The IR spectrum is characterized by absorption bands corresponding to C-H stretching of the aromatic ring and the side chains, C-Cl stretching, and C=C stretching vibrations within the aromatic ring. chemicalbook.com

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight (312.82 g/mol ) and provides a characteristic isotopic pattern due to the presence of six chlorine atoms, which is invaluable for its identification in complex mixtures. scbt.com

For dynamic systems, such as synthesis or remediation, in situ characterization is a powerful tool. Techniques like Compound Specific Isotope Analysis (CSIA) can track the degradation of chlorinated compounds by measuring changes in isotopic ratios (e.g., ¹³C/¹²C), providing definitive evidence of biological or chemical transformation. unimib.it The monitoring of remediation processes in groundwater can also involve quantifying specific bacterial genes (e.g., for Dehalococcoides) using quantitative polymerase chain reaction (qPCR) to assess the potential for bioremediation. unimib.itny.gov

Table 2: Key Spectroscopic Data for α,α',2,3,5,6-Hexachloro-p-xylene
TechniqueExpected ObservationsReference
¹³C NMRDistinct signals for benzylic (-CHCl-), substituted aromatic (C-Cl), and other aromatic carbons. chemicalbook.com
¹H NMRExpected signals for benzylic protons and aromatic protons. chemicalbook.com
IR SpectroscopyCharacteristic peaks for C-H, C=C (aromatic), and C-Cl bonds. chemicalbook.com
Mass SpectrometryMolecular ion cluster showing a distinctive isotopic pattern for six chlorine atoms. scbt.com

Theoretical Predictions for New Applications and Reactivities

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for predicting the behavior of molecules, guiding experimental work, and discovering new applications. researchgate.net For α,α',2,3,5,6-hexachloro-p-xylene, theoretical studies can illuminate aspects of its reactivity and properties that are difficult to probe experimentally.

Potential areas for theoretical investigation include:

Reactivity Mapping : DFT calculations can determine the distribution of electron density across the molecule. mdpi.com This allows for the prediction of the most likely sites for electrophilic or nucleophilic attack. For instance, calculating molecular electrostatic potential (MEP) and Fukui functions can identify which of the six chlorine atoms is most susceptible to reductive dechlorination. chemrxiv.orgmdpi.com

Reaction Mechanism Elucidation : Computational modeling can map the energy profiles of potential reaction pathways, such as degradation or derivatization. mdpi.com This helps in understanding the kinetics and thermodynamics of transformations and can aid in the design of more efficient catalysts for either synthesis or remediation.

Prediction of Properties : Theoretical methods can predict various physicochemical properties, including solubility, stability, and electronic properties like the HOMO-LUMO gap, which relates to chemical reactivity and kinetic stability. mdpi.com These predictions can help screen for potential new applications, for example, as a precursor in materials science or as a non-reactive medium in specific environments.

Table 3: Potential Applications of Theoretical Predictions for α,α',2,3,5,6-Hexachloro-p-xylene
Area of PredictionComputational MethodPotential Insights
Site ReactivityDFT (Fukui Functions, MEP)Identifies most labile chlorine atoms for targeted degradation. chemrxiv.org
Degradation PathwaysTransition State Theory, DFTModels the step-by-step mechanism of dechlorination or oxidation.
Electronic PropertiesDFT (HOMO-LUMO analysis)Predicts stability, potential for electronic material applications. mdpi.com

Environmental Remediation Strategies for Highly Chlorinated Aromatics

Given their persistence, the remediation of sites contaminated with highly chlorinated aromatic compounds is a significant environmental challenge. Research is focused on developing effective in situ technologies that can destroy these contaminants in the ground, reducing the costs and risks associated with excavation and disposal. augustmack.com

Promising remediation strategies include:

Enhanced In Situ Bioremediation : This approach stimulates native or introduced microorganisms to degrade contaminants. For highly chlorinated compounds, anaerobic reductive dechlorination is a key pathway. researchgate.net This involves introducing an electron donor (like lactate (B86563) or vegetable oil) to create conditions favorable for specific bacteria, such as Dehalococcoides, which can sequentially replace chlorine atoms with hydrogen. ny.gov

In Situ Chemical Reduction (ISCR) : ISCR involves injecting chemical reductants into the subsurface to abiotically degrade contaminants. Zero-valent iron (ZVI) is a widely used and effective material. cascade-env.com ZVI donates electrons that facilitate the dechlorination of the aromatic compound. Sulfidated ZVI (S-nZVI) has shown enhanced reactivity and longevity for treating chlorinated solvent plumes. mdpi.com

In Situ Chemical Oxidation (ISCO) : ISCO delivers powerful oxidants like permanganate, persulfate, or Fenton's reagent into the contaminated zone. cascade-env.com These chemicals generate highly reactive free radicals that can break down the stable chlorinated aromatic structure into less toxic compounds like carbon dioxide and chloride ions. mdpi.com

Thermal Remediation : For source zones with high contaminant concentrations, thermal treatment can be highly effective. augustmack.com Technologies like Electrical Resistance Heating (ERH) raise the subsurface temperature to volatilize the contaminants, which are then captured by a vapor extraction system for above-ground treatment. augustmack.com

Table 4: Overview of Environmental Remediation Strategies for Highly Chlorinated Aromatics
StrategyMechanismKey Reagents/ProcessApplicability
BioremediationAnaerobic Reductive DechlorinationElectron Donors, Dehalococcoides bacteriaDissolved plumes, lower concentrations. researchgate.net
Chemical Reduction (ISCR)Abiotic Reductive DechlorinationZero-Valent Iron (ZVI)Source zones and containment barriers. cascade-env.com
Chemical Oxidation (ISCO)Free-Radical Mediated DestructionPersulfate, Permanganate, Fenton's ReagentRapid treatment of source zones. cascade-env.com
Thermal RemediationVolatilization and Vapor CaptureElectrical Resistance Heating (ERH)High concentration source zones, DNAPL. augustmack.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for alpha,alpha',2,3,5,6-Hexachloro-p-xylene, and how can reaction progress be monitored?

  • Methodology : The compound can be synthesized via chlorination of p-xylene using chlorine gas (Cl₂) in the presence of catalysts like FeCl₃ or AlCl₃ under controlled temperature (40–60°C). Reaction progress is monitored using gas chromatography (GC) with electron capture detection (ECD) to track intermediate chlorinated products. Post-synthesis purification involves recrystallization from non-polar solvents (e.g., hexane) .
  • Data Consideration : Ensure stoichiometric excess of Cl₂ to achieve full substitution at all six positions. GC retention times for intermediates (e.g., dichloro- and tetrachloro-p-xylene) should be pre-calibrated.

Q. How can the structural elucidation of this compound be performed using spectroscopic techniques?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use ¹³C NMR to confirm chlorine substitution patterns. Chlorine atoms at aromatic positions (2,3,5,6) and methyl groups (alpha, alpha') produce distinct splitting patterns due to coupling with adjacent nuclei .
  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) identifies the molecular ion peak at m/z 312.82 (C₈H₄Cl₆) and fragmentation patterns (e.g., loss of Cl₂ or CH₂Cl groups) .
    • Validation : Compare spectral data with computational simulations (e.g., DFT-based NMR predictions) to resolve ambiguities.

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors or dust .
  • Waste Disposal : Collect residues in sealed containers labeled for halogenated organic waste. Follow EPA guidelines for incineration or approved chemical degradation .
    • Emergency Measures : In case of exposure, rinse skin with water for 15 minutes and seek medical evaluation. Use activated charcoal for accidental ingestion .

Advanced Research Questions

Q. What analytical challenges arise in detecting trace levels of this compound in environmental matrices, and how can they be addressed?

  • Methodology :

  • Sample Preparation : Employ solid-phase extraction (SPE) with C18 cartridges for water samples or pressurized liquid extraction (PLE) for sediments. Cleanup via silica gel columns removes interfering lipids .
  • Detection : Use GC coupled with tandem MS (GC-MS/MS) in multiple reaction monitoring (MRM) mode for specificity. Limit of detection (LOD) can reach 0.1 ng/L with isotopic dilution (e.g., ¹³C-labeled analogs) .
    • Data Interpretation : Matrix effects (e.g., ion suppression) require standard addition calibration for quantification.

Q. How can the environmental persistence and degradation pathways of this compound be studied?

  • Methodology :

  • Photolysis : Expose the compound to UV light (254 nm) in aqueous solutions (e.g., acetonitrile/water) and monitor degradation products via LC-HRMS. Identify intermediates like dechlorinated xylenes or hydroxylated derivatives .
  • Biodegradation : Use anaerobic microbial consortia from contaminated soils. Measure chloride ion release as a proxy for dechlorination activity .
    • Advanced Tools : Stable isotope probing (SIP) with ¹³C-labeled compound tracks microbial assimilation pathways.

Q. What computational methods are suitable for studying structure-activity relationships (SAR) of this compound?

  • Methodology :

  • Quantum Chemistry : Perform density functional theory (DFT) calculations to analyze electron distribution and reactivity. Compare with analogs (e.g., tetrachloro-p-xylene) to assess how chlorine substitution affects electrophilic aromatic substitution .
  • Molecular Docking : Model interactions with biological targets (e.g., cytochrome P450 enzymes) to predict metabolic activation or toxicity .
    • Validation : Correlate computational predictions with experimental toxicity assays (e.g., Ames test for mutagenicity).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.